6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one
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Overview
Description
6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound that features a benzo[b]furan core structure. This compound is characterized by the presence of a 4-chlorophenyl group, a methoxy group, and a thienylmethylene group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Thienylmethylene addition: This step involves the reaction of the benzo[b]furan derivative with a thienylmethylene precursor under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Similar in structure but contains a thiophene ring instead of a thienylmethylene group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Indole-based compounds with similar biological activities.
Uniqueness
6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13ClO3S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2Z)-6-[(4-chlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H13ClO3S/c21-14-5-3-13(4-6-14)12-23-15-7-8-17-18(10-15)24-19(20(17)22)11-16-2-1-9-25-16/h1-11H,12H2/b19-11- |
InChI Key |
ANARXDBBAXHGBO-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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